N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide
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Overview
Description
N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is a complex organic compound with a unique structure that includes an imidazole ring, a benzamide group, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide typically involves multiple steps. One common method involves the reaction of 4-(methylthio)benzylamine with an appropriate acylating agent to form an intermediate, which is then reacted with an imidazole derivative under specific conditions to yield the final product . The reaction conditions often include the use of catalysts such as Cu(OTf)2 and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-butyl-3-methylimidazolium-2-carboxylate: A similar compound with an imidazole ring and butyl group, used in polymerization reactions.
1-butyl-3-methylimidazolium tetrafluoroborate: Another related compound used as an ionic liquid in various chemical processes.
Uniqueness
N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is unique due to its specific structure, which includes a methylthio group and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-butyl-3-[2-[2-[(4-methylsulfanylphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S2/c1-3-4-12-25-23(30)19-6-5-7-20(15-19)28-14-13-26-24(28)32-17-22(29)27-16-18-8-10-21(31-2)11-9-18/h5-11,13-15H,3-4,12,16-17H2,1-2H3,(H,25,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBSXRZMYBPQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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